5-Bromo-3-methylpyridin-2-ol

Description

The exact mass of the compound 5-Bromo-2-hydroxy-3-methylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142314. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPMRPRBABWPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301314 | |

| Record name | 5-Bromo-2-hydroxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-30-2 | |

| Record name | 5-Bromo-3-methyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89488-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 142314 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089488302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89488-30-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-hydroxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxy-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-3-methylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methylpyridin-2-ol is a halogenated pyridine (B92270) derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and reactivity. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs and computational predictions to offer a robust profile for researchers. Detailed hypothetical experimental protocols for its synthesis and characterization are provided, along with a discussion of its potential tautomeric forms. This document aims to serve as a foundational resource for scientists and professionals engaged in the research and development of novel pyridine-based compounds.

Introduction

Substituted pyridin-2-ols, also known as 2-pyridones, are a class of heterocyclic compounds of significant interest in the field of drug discovery and development. The pyridine ring is a common scaffold in numerous pharmaceuticals, and its functionalization allows for the fine-tuning of biological activity. The introduction of a bromine atom and a methyl group, as in this compound, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for the synthesis of new chemical entities.

This guide focuses specifically on the chemical properties of this compound, addressing the current scarcity of direct experimental data by providing well-founded estimations and detailed methodologies for its synthesis and analysis.

Chemical and Physical Properties

Direct experimental data for this compound is not extensively available in the public domain. The following table summarizes its core chemical identity and includes predicted and inferred physical properties based on data from its isomer, 5-Bromo-2-methylpyridin-3-ol, and other related pyridine derivatives.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | Calculated |

| Molecular Weight | 188.02 g/mol | Calculated |

| CAS Number | 1346603-73-4 (representative) | |

| Appearance | Off-white to light yellow crystalline solid | Inferred[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol (B145695) and DMSO. | Inferred[1] |

| pKa | Not available |

Tautomerism

Like other 2-hydroxypyridines, this compound is expected to exist in equilibrium with its tautomeric form, 5-Bromo-3-methylpyridin-2(1H)-one. In most cases, the pyridin-2(1H)-one form is the predominant tautomer in both solid and solution phases. This equilibrium is a critical consideration for its reactivity and biological interactions.

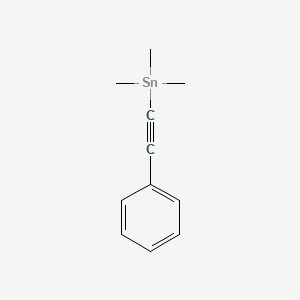

Caption: Tautomeric equilibrium of this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The bromine atom at the 5-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, providing a versatile handle for further molecular elaboration. The pyridin-2-one core can undergo N-alkylation or N-arylation.

Given these reactive sites, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential applications in:

-

Pharmaceuticals: As a precursor for the development of novel therapeutic agents.[2]

-

Agrochemicals: In the synthesis of new pesticides and herbicides.[2]

-

Materials Science: For the creation of advanced materials with specific electronic or optical properties.[2]

Experimental Protocols

The following sections detail hypothetical but robust experimental protocols for the synthesis and characterization of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of 3-methylpyridin-2-ol.

Materials:

-

3-Methylpyridin-2-ol

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of 3-methylpyridin-2-ol (1.0 eq) in dichloromethane, add concentrated sulfuric acid (catalytic amount) at 0 °C.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Caption: Synthetic workflow for this compound.

Characterization Methods

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the aromatic protons on the pyridine ring, and the hydroxyl proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the number of unique carbon environments, including the methyl carbon, the aromatic carbons, and the carbon bearing the hydroxyl group.

5.2.2. Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR): The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch (broad, ~3200-3400 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (~1500-1600 cm⁻¹), and the C-Br stretch in the fingerprint region.

5.2.3. Mass Spectrometry (MS)

-

Electron Impact (EI) or Electrospray Ionization (ESI): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is expected for the molecular ion peak and any bromine-containing fragments.

Conclusion

This compound is a promising, yet undercharacterized, chemical entity. This technical guide consolidates the available information and provides a predictive framework for its chemical properties and reactivity. The detailed experimental protocols offer a starting point for researchers to synthesize and characterize this compound, thereby enabling further exploration of its potential in drug discovery and materials science. As more experimental data becomes available, a more complete understanding of this molecule's properties and applications will undoubtedly emerge.

References

Structure Elucidation of 5-Bromo-3-methylpyridin-2-ol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Identity and Structural Properties

5-Bromo-3-methylpyridin-2-ol is a halogenated and methylated derivative of pyridin-2-ol. A critical aspect of its structure is the existence of a tautomeric equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms. This equilibrium is a common feature for 2-hydroxypyridines and can be influenced by factors such as the solvent, temperature, and pH.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| CAS Number | 89488-30-2 |

| Canonical SMILES | CC1=CC(=CN=C1O)Br |

| InChI Key | InChIKey=BRDNYPQJPSXWLD-UHFFFAOYSA-N |

Note: Physicochemical properties such as melting point, boiling point, and solubility have not been definitively reported in publicly accessible literature.

The two primary tautomeric forms are:

-

This compound: The aromatic alcohol form.

-

5-Bromo-3-methylpyridin-2(1H)-one: The lactam form.

Due to the stability of the amide group in the lactam form, the equilibrium often favors the pyridin-2(1H)-one tautomer. Spectroscopic analysis is essential to determine the predominant form under specific conditions.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 5-Bromo-3-methylpyridin-2(1H)-one

| Technique | Predicted Observations |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm.- Two singlets or doublets for the aromatic protons (CH) in the region of δ 7.0-8.0 ppm.- A broad singlet for the N-H proton (if in a non-exchanging solvent) at a downfield chemical shift, potentially >10 ppm. |

| ¹³C NMR | - A peak for the methyl carbon (CH₃) around δ 15-25 ppm.- A peak for the carbonyl carbon (C=O) in the pyridinone ring around δ 160-170 ppm.- Four peaks for the other ring carbons, with their chemical shifts influenced by the bromine and methyl substituents. The carbon bearing the bromine would be at a lower field. |

| IR Spectroscopy | - A C=O stretching band for the lactam group around 1640-1680 cm⁻¹.- N-H stretching vibration (if the pyridinone tautomer is present) as a broad band around 3000-3400 cm⁻¹.- C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.- C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 187 and an M+2 peak at m/z 189 of similar intensity, which is characteristic of a compound containing one bromine atom.- Fragmentation may involve the loss of CO, Br, or methyl radicals. |

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature. However, a plausible synthetic route can be proposed based on established pyridine (B92270) chemistry. A common approach would involve the diazotization of an amino-substituted precursor followed by hydrolysis.

Logical Workflow for a Potential Synthesis:

Caption: Proposed synthetic pathway for this compound.

General Experimental Considerations:

-

Bromination of 2-Amino-3-methylpyridine: The starting material, 2-amino-3-methylpyridine, would first be brominated. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The amino group is an activating group, and the bromine would be directed to the 5-position due to steric and electronic factors.

-

Diazotization of 2-Amino-5-bromo-3-methylpyridine: The resulting 2-amino-5-bromo-3-methylpyridine would then undergo diazotization. This reaction is carried out in a strong acidic medium (like sulfuric acid) with sodium nitrite (B80452) at low temperatures (typically 0-5 °C) to form an unstable diazonium salt.

-

Hydrolysis of the Diazonium Salt: The diazonium salt is then hydrolyzed to the corresponding pyridin-2-ol. This is usually achieved by heating the acidic reaction mixture. The diazonium group is a good leaving group and is replaced by a hydroxyl group from the water.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the signaling pathways affected by this compound. While substituted pyridin-2-one cores are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects, any discussion of a specific signaling pathway for the title compound would be speculative.

To fulfill the user's request for a visualization, a hypothetical workflow for screening the biological activity of a novel compound like this compound is presented below. This diagram illustrates the logical steps a researcher might take to identify and characterize its biological effects.

Caption: A logical workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound is a structurally interesting molecule with the potential for further investigation. However, a comprehensive understanding of its properties is hampered by the lack of published experimental data. The information and proposed methodologies in this guide are intended to provide a foundation for researchers to undertake the synthesis and detailed characterization of this compound. Future studies are required to elucidate its precise physicochemical properties, confirm its spectroscopic profile, and explore its potential biological activities.

Navigating the Intricacies of Brominated Pyridinols: A Technical Guide

A Note on Isomeric Specificity: Initial research into "5-Bromo-3-methylpyridin-2-ol" reveals a significant lack of a specifically assigned CAS number and detailed experimental data in publicly accessible databases. However, its isomer, 5-Bromo-2-methylpyridin-3-ol (B1281786) , is a well-documented compound with the CAS number 91420-25-6 . This guide will primarily focus on the available data for the latter, more common isomer, while also presenting the limited information found for the requested "this compound" for clarity.

This compound: An Overview

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H6BrNO | [1] |

| Molecular Weight | 188.02 g/mol | [1] |

5-Bromo-2-methylpyridin-3-ol: A Detailed Technical Profile

The isomer 5-Bromo-2-methylpyridin-3-ol is a more extensively characterized compound, recognized as a valuable building block in synthetic chemistry.

Physicochemical Properties of 5-Bromo-2-methylpyridin-3-ol

| Property | Value | Source |

| CAS Number | 91420-25-6 | [2][3][4][5][6] |

| Molecular Formula | C6H6BrNO | [3][5][6] |

| Molecular Weight | 188.02 g/mol | [3] |

| Appearance | White to brown powder or crystals | [2] |

| Purity | >95.0% (GC) | [2] |

| Melting Point | 119.0 to 223.0 °C | [2] |

| Density | 1.655 g/cm³ | [6] |

| InChIKey | KTXDLMQWUZXRPA-UHFFFAOYSA-N | [5] |

| SMILES | CC1=C(C=C(C=N1)Br)O | [5] |

Synthesis of 5-Bromo-2-methylpyridin-3-ol

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2-methylpyridin-3-ol was not found in the immediate search results, a general understanding of its synthetic pathway can be inferred from related compounds. A plausible synthetic route could involve the bromination of 2-methylpyridin-3-ol. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized synthetic workflow for 5-Bromo-2-methylpyridin-3-ol.

Applications in Research and Drug Development

Halogenated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules. The bromine atom in 5-Bromo-2-methylpyridin-3-ol serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents.

Derivatives of brominated pyridines have shown a wide array of biological activities, including antimicrobial and antitumor properties.[7] For instance, the related compound 5-Bromo-2-[[methyl(pyrazin-2-ylmethyl)amino]methyl]pyridin-3-ol has been investigated for its antimicrobial and antitumor activities.[7] This suggests that 5-Bromo-2-methylpyridin-3-ol is a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.

Caption: Role of 5-Bromo-2-methylpyridin-3-ol in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-2-methylpyridin-3-ol. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-Bromo-2-methylpyridin-3-ol 91420-25-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 5-BroMo-2-Methylpyridin-3-ol-91420-25-6 - Thoreauchem [thoreauchem.com]

- 5. 5-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 13227968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-bromo-2-methylpyridin-3-ol price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 7. Buy 5-Bromo-2-[[methyl(pyrazin-2-ylmethyl)amino]methyl]pyridin-3-ol [smolecule.com]

An In-depth Technical Guide to 5-Bromo-3-methylpyridin-2-ol: A Key Intermediate in Synthetic Chemistry

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Bromo-3-methylpyridin-2-ol, a heterocyclic organic compound of significant interest in medicinal chemistry and agrochemical research. This document collates available data on its chemical properties, synthesis, and applications, and is intended to serve as a valuable resource for professionals engaged in synthetic chemistry and drug discovery.

Core Chemical Properties and Data

This compound, also known by its tautomeric name 5-Bromo-3-methylpyridin-2(1H)-one, is a substituted pyridine (B92270) derivative. The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyridine ring imparts it with a versatile reactivity profile, making it a valuable precursor for the synthesis of more complex molecules.[1] It is generally described as a light yellow to off-white solid.

The compound's structure allows for various chemical modifications. The bromine atom can participate in cross-coupling reactions, while the pyridinol/pyridone system offers sites for further functionalization. It is recognized as a key intermediate in the synthesis of compounds targeting neurological disorders and those with potential antimicrobial and anti-inflammatory properties.[1]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 188.02 g/mol | [2] |

| Molecular Formula | C₆H₆BrNO | [2] |

| Physical Appearance | Light yellow to off-white solid | [1] |

| Solubility | Soluble in ethanol, methanol, DMSO | |

| Storage Conditions | Room temperature (solid) | [3] |

| Stock solution: -20°C to -80°C | [3] |

Synthesis and Tautomerism

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative synthetic approach can be conceptualized based on established pyridine chemistry. A plausible route involves the diazotization of 2-amino-5-bromo-3-methylpyridine, followed by hydrolysis.

It is crucial for researchers to consider the keto-enol tautomerism of this molecule. The equilibrium between the 2-hydroxy pyridine (enol) form and the 2-pyridone (keto) form can be influenced by the solvent, pH, and temperature, which in turn can affect its reactivity in subsequent synthetic steps.

Representative Experimental Protocol: Synthesis via Diazotization-Hydrolysis

Disclaimer: The following is a representative protocol based on analogous chemical transformations and should be optimized for specific laboratory conditions.

Objective: To synthesize this compound from 2-Amino-5-bromo-3-methylpyridine.

Materials:

-

2-Amino-5-bromo-3-methylpyridine

-

Sulfuric acid (concentrated)

-

Sodium nitrite (B80452)

-

Water (deionized)

-

Ice

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Diazotization: 2-Amino-5-bromo-3-methylpyridine (1.0 eq) is slowly added to a cooled (0-5 °C) solution of concentrated sulfuric acid in water. The mixture is stirred until a clear solution is obtained. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at this temperature for 1-2 hours.

-

Hydrolysis: The reaction mixture containing the diazonium salt is slowly warmed to room temperature and then heated to 50-60 °C until nitrogen evolution ceases.

-

Work-up: The reaction mixture is cooled to room temperature and neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Applications in Research and Drug Development

This compound primarily serves as a versatile building block in the synthesis of more complex, biologically active compounds. Its utility is highlighted in its application as a biochemical reagent for life science research and as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][3]

The strategic placement of the bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring, a common strategy in the design of novel therapeutic agents.

While direct biological activity or involvement in specific signaling pathways for this compound is not well-documented, its derivatives have been investigated for various biological activities, including anti-thrombolytic and biofilm inhibition properties.[2]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if handling outside of a fume hood or if dust is generated.

Logical Workflow and Pathway Visualizations

As specific signaling pathway data for this compound is not available, the following diagram illustrates its logical workflow as a key synthetic intermediate, a role strongly supported by the available literature.

Caption: Synthetic workflow of this compound and its applications.

References

Spectroscopic Profile of 5-Bromo-3-methylpyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Bromo-3-methylpyridin-2-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, offering a robust reference for researchers. The information herein is intended to aid in the identification, characterization, and quality control of this compound and its derivatives.

Molecular Structure and Spectroscopic Overview

This compound exists in a tautomeric equilibrium with its corresponding pyridone form, 5-Bromo-3-methylpyridin-2(1H)-one. This equilibrium is a critical consideration in the interpretation of its spectroscopic data, as features of both tautomers may be present, depending on the solvent and physical state.

Tautomeric Forms:

-

Hydroxypyridine form: this compound

-

Pyridone form: 5-Bromo-3-methylpyridin-2(1H)-one

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The predicted ¹H and ¹³C NMR data are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the bromine atom and the hydroxyl/carbonyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 11.0 - 13.0 | br s | 1H | -OH / -NH |

| ~ 7.5 - 7.7 | d | 1H | H-4 |

| ~ 7.3 - 7.5 | d | 1H | H-6 |

| ~ 2.1 - 2.3 | s | 3H | -CH₃ |

Predicted in DMSO-d₆

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 | C=O (C-2) |

| ~ 140 - 145 | C-6 |

| ~ 135 - 140 | C-4 |

| ~ 120 - 125 | C-3 |

| ~ 105 - 110 | C-5 |

| ~ 15 - 20 | -CH₃ |

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the functional groups present in both tautomeric forms.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2800 | Broad | O-H Stretch (hydroxypyridine) / N-H Stretch (pyridone) |

| ~ 1650 - 1680 | Strong | C=O Stretch (pyridone form) |

| ~ 1600 - 1550 | Medium | C=C and C=N Ring Stretching |

| ~ 1450 - 1400 | Medium | C-H Bending (methyl) |

| ~ 1200 - 1150 | Medium | C-O Stretch (hydroxypyridine) |

| ~ 1050 - 1000 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 187/189 | ~ 1:1 | [M]⁺ (Molecular ion peak, due to ⁷⁹Br/⁸¹Br) |

| 159/161 | Variable | [M - CO]⁺ |

| 108 | Variable | [M - Br]⁺ |

| 79 | Variable | [C₅H₄N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

EI-MS Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

-

Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and data interpretation of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to use this predicted data as a reference while performing their own experimental analyses.

Technical Guide: Synthesis of 5-Bromo-3-methylpyridin-2-ol from 2-amino-5-bromo-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 5-Bromo-3-methylpyridin-2-ol, a valuable pyridinone intermediate in pharmaceutical development. The synthesis involves the conversion of the primary amino group of 2-amino-5-bromo-3-methylpyridine (B22881) to a hydroxyl group via a Sandmeyer-type reaction. This process occurs in two primary stages: the formation of a diazonium salt intermediate, followed by its subsequent hydrolysis.

Reaction Overview

The conversion of a 2-aminopyridine (B139424) derivative to its corresponding 2-pyridinone (the tautomeric form of 2-hydroxypyridine) is a classic and effective transformation. The overall reaction is depicted below:

Figure 1: Overall reaction scheme for the synthesis of this compound.

The synthesis proceeds via a diazotization reaction, where the primary amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt. This intermediate is then heated in the aqueous acidic solution, leading to the loss of nitrogen gas and the introduction of a hydroxyl group.[1][2]

Experimental Protocol

This protocol is based on established methods for the diazotization of aminopyridines and subsequent hydrolysis.[3] Optimization may be required to achieve maximum yield and purity.

2.1 Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| 2-amino-5-bromo-3-methylpyridine | 187.04 | 10.0 g | 1.0 | Starting Material |

| Sulfuric Acid (98%) | 98.08 | 40 mL | ~13.7 | Reagent/Solvent |

| Deionized Water | 18.02 | 40 mL | - | Solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.0 g | 1.08 | Reagent |

| Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 150 mL | - | Neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - | Drying Agent |

| Ice | - | As needed | - | Cooling |

2.2 Apparatus

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

2.3 Step-by-Step Procedure

Step 1: Diazotization

-

In the 250 mL three-neck flask, combine 2-amino-5-bromo-3-methylpyridine (10.0 g) with deionized water (40 mL).

-

Place the flask in an ice-salt bath and begin stirring. Once the slurry is cooled to 0-5 °C, slowly add concentrated sulfuric acid (40 mL) dropwise, ensuring the internal temperature does not exceed 10 °C. The starting material should fully dissolve to form a clear solution of its salt.

-

In a separate beaker, dissolve sodium nitrite (4.0 g) in deionized water (15 mL).

-

Transfer the sodium nitrite solution to the dropping funnel.

-

Add the sodium nitrite solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition to prevent premature decomposition of the diazonium salt.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Hydrolysis

-

Remove the ice-salt bath and replace it with a heating mantle.

-

Slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas (N₂) will be observed.

-

Maintain the temperature and continue heating for 1-2 hours, or until gas evolution ceases, indicating the complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

-

Carefully transfer the cooled reaction mixture to a beaker set in an ice bath.

-

Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the pH is approximately 7-8. Be cautious as this will cause significant CO₂ evolution.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Quantitative Data Summary

The following table outlines the key quantitative parameters for the synthesis.

| Parameter | Value | Notes |

| Starting Material | ||

| 2-amino-5-bromo-3-methylpyridine | 10.0 g (53.46 mmol) | Limiting Reagent |

| Product | ||

| This compound | C₆H₆BrNO | Formula |

| Molar Mass | 188.02 g/mol | |

| Theoretical Yield | 10.05 g | Assuming 100% conversion |

| Expected Yield | 70-85% | Based on similar transformations |

| Expected Mass | 7.0 g - 8.5 g |

Experimental Workflow Visualization

The logical flow of the synthesis, from starting materials to the final product, is illustrated below.

Caption: Workflow diagram of the two-stage synthesis.

Safety and Handling

-

Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. It is imperative to keep the intermediate in solution and at low temperatures. Do not attempt to isolate the diazonium salt.

-

Gas Evolution: Both the hydrolysis (N₂) and neutralization (CO₂) steps produce significant amounts of gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.

-

Solvents: Dichloromethane is a volatile and potentially hazardous solvent. Handle only in a fume hood.

References

Reactivity of the Bromine Atom in 5-Bromo-3-methylpyridin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-Bromo-3-methylpyridin-2-ol, a versatile building block in medicinal chemistry. The strategic positioning of the bromine atom, coupled with the electronic nature of the pyridin-2-ol ring, allows for a diverse range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This guide details the experimental protocols for these key reactions, presents quantitative data, and explores the potential involvement of the resulting substituted pyridin-2-ol derivatives in relevant biological signaling pathways.

Introduction to the Reactivity of this compound

This compound is a heterocyclic compound of significant interest in drug discovery due to the reactivity of its C5-bromine atom. This bromine atom is susceptible to displacement through various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the synthesis of diverse compound libraries for biological screening. The pyridin-2-ol tautomer is the predominant form under most conditions, influencing the electronic properties and reactivity of the molecule.

The core utility of this scaffold lies in its ability to participate in reactions that form new carbon-carbon and carbon-nitrogen bonds. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental in modern organic synthesis and play a crucial role in the development of novel therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to construct complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C5 position, leading to the synthesis of 5-aryl-3-methylpyridin-2-ols. These biaryl structures are common motifs in biologically active compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed experimental protocol for the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), is presented as a representative example. This protocol can be adapted for this compound with minor modifications.

Conventional Heating Method:

-

To a dry round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).

-

Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (4:1 ratio).

-

Stir the reaction mixture at a temperature ranging from 80-90 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Microwave-Assisted Method:

-

In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).

-

Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

-

Add the chosen solvent system.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes).

-

After cooling, work up the reaction as described in the conventional method.

Quantitative Data for Suzuki-Miyaura Coupling of an Analogous Compound

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, providing an indication of expected yields for similar reactions with this compound.[1]

| Arylboronic Acid Partner | Product Yield (%) |

| Phenylboronic acid | 85 |

| 4-Methylphenylboronic acid | 82 |

| 4-Methoxyphenylboronic acid | 88 |

| 4-Chlorophenylboronic acid | 78 |

| 3-Nitrophenylboronic acid | 75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is particularly valuable in drug discovery for introducing amine functionalities, which are prevalent in many pharmaceuticals. The bromine atom of this compound can be readily displaced by a variety of primary and secondary amines under palladium catalysis.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of a bromopyridine, which can be adapted for this compound.

-

In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv.).

-

Add an anhydrous, degassed solvent such as toluene (B28343) or 1,4-dioxane.

-

Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of an Analogous Compound

The table below presents representative yields for the Buchwald-Hartwig amination of 2-bromopyridines with various amines. These values can serve as a reference for the expected outcomes with this compound.

| Amine Partner | Product Yield (%) |

| Morpholine | 95 |

| Piperidine | 92 |

| Aniline | 85 |

| n-Butylamine | 78 |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of alkynyl-substituted aromatic compounds, which are important intermediates and can possess interesting biological properties. This compound can be effectively coupled with a variety of terminal alkynes using a palladium-copper co-catalyst system.

Experimental Protocol: General Procedure for Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of a bromo-substituted heterocycle.

-

To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., a mixture of THF and triethylamine), add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-10 mol%).

-

Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling of Analogous Compounds

The following table shows typical yields for the Sonogashira coupling of various bromopyridines with terminal alkynes.

| Alkyne Partner | Product Yield (%) |

| Phenylacetylene | 85-95 |

| 1-Hexyne | 75-85 |

| 3-Hydroxy-3-methyl-1-butyne | 70-80 |

| Ethynyltrimethylsilane | 80-90 |

Signaling Pathway Involvement

Derivatives of pyridin-2-one have been identified as inhibitors of several important signaling pathways implicated in cancer and inflammatory diseases. The ability to functionalize the 5-position of the 3-methylpyridin-2-ol core allows for the exploration of structure-activity relationships and the optimization of inhibitory activity against specific protein kinases within these pathways.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[2] Dysregulation of this pathway is a hallmark of cancer, as tumors require a blood supply to grow and metastasize. Small molecule inhibitors targeting VEGFRs have emerged as an important class of anti-cancer drugs. Pyridine-based scaffolds are known to be effective VEGFR-2 inhibitors.[3] The synthesis of 5-aryl-3-methylpyridin-2-ols via Suzuki coupling provides a route to novel potential VEGFR inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK) Signaling

The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[4][5] It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β.[4] Chronic activation of this pathway is associated with various inflammatory diseases. Pyridinyl-containing compounds have been extensively investigated as p38 MAPK inhibitors.[4][6][7] The functionalization of the this compound scaffold could lead to the discovery of novel and selective p38 MAPK inhibitors.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[8] It is also critically involved in fibrosis.[9] Small molecule inhibitors of the TGF-β type I receptor (ALK5) kinase are being actively pursued as therapeutic agents. Pyridine (B92270) and pyrazole-containing scaffolds have shown promise as ALK5 inhibitors.[10][11] The derivatization of this compound provides a platform for developing novel inhibitors of this pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of substituted pyridin-2-one derivatives. The reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the systematic exploration of chemical space around this privileged scaffold. The resulting compounds have the potential to modulate key biological signaling pathways, such as those involving VEGFR, p38 MAPK, and TGF-β, which are implicated in various diseases, including cancer and inflammatory disorders. This guide provides a foundational framework for researchers and drug development professionals to leverage the chemistry of this compound in the pursuit of novel therapeutic agents. Further optimization of reaction conditions and exploration of a broader range of coupling partners will undoubtedly lead to the discovery of new and potent biologically active molecules.

References

- 1. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of TGF-beta signalling inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 5-Bromo-3-methylpyridin-2-ol in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 12, 2025 – As the quest for novel therapeutic agents continues, the focus on versatile chemical scaffolds that can serve as building blocks for new drugs is more intense than ever. Among these, the substituted pyridin-2-one core is a promising starting point for the development of a wide range of biologically active molecules. This technical guide explores the potential applications of 5-Bromo-3-methylpyridin-2-ol in medicinal chemistry, drawing insights from the activities of structurally related compounds and highlighting its promise for researchers, scientists, and drug development professionals.

While direct extensive research on this compound as a lead compound is emerging, its structural isomer, 5-bromo-2-methylpyridin-3-amine (B1289001), has been successfully utilized to synthesize novel pyridine (B92270) derivatives with significant biological activities. These studies provide a strong rationale for the exploration of this compound as a valuable intermediate in the synthesis of new chemical entities with therapeutic potential in areas such as oncology, inflammation, and infectious diseases. The pyridinone scaffold is a key feature in several approved drugs, underscoring its medicinal importance.[1]

The Pyridine Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif found in numerous pharmaceuticals due to its ability to engage in various biological interactions.[2][3] Pyridine and its derivatives are key components in drugs for a wide array of conditions, including cancer, microbial infections, and inflammatory disorders.[1][3] The substitution pattern on the pyridine ring plays a crucial role in determining the pharmacological properties and therapeutic applications of the resulting compounds.[1]

Synthetic Versatility of the this compound Scaffold

The bromine atom at the 5-position of the pyridin-2-ol ring offers a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, enabling the creation of large and structurally varied compound libraries for biological screening.

A study on the related compound, 5-bromo-2-methylpyridin-3-amine, demonstrated the feasibility of Suzuki cross-coupling reactions to generate a series of novel pyridine derivatives. This process typically involves the reaction of the bromo-pyridine with various arylboronic acids in the presence of a palladium catalyst and a base.

Potential Therapeutic Applications

Based on the biological activities observed for structurally similar compounds, this compound derivatives hold promise in several therapeutic areas.

Antimicrobial and Anti-Biofilm Activity

The emergence of antibiotic resistance is a major global health threat. Novel antimicrobial agents are urgently needed. Derivatives of 5-bromo-2-methylpyridin-3-amine have demonstrated significant biofilm inhibition activity against Escherichia coli.[4] For instance, compound 4f from a synthesized series showed a remarkable 91.95% inhibition.[4] This suggests that the bromo-methyl-pyridine scaffold could be a valuable starting point for the development of new antibacterial drugs that target biofilm formation, a key virulence factor for many pathogenic bacteria.

A related compound, 5-Bromo-2-[[methyl(pyrazin-2-ylmethyl)amino]methyl]pyridin-3-ol (BPIPM), has also been reported to possess antimicrobial and antitumor activities, further highlighting the potential of this class of molecules.[5]

Anti-Thrombolytic Activity

Thrombotic diseases, such as heart attack and stroke, are leading causes of mortality worldwide. The development of new anti-thrombolytic agents is a critical area of research. In a study of pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine, several compounds exhibited significant anti-thrombolytic activity.[4] Notably, compound 4b displayed the highest percentage of clot lysis at 41.32%.[4]

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The pyridine and pyridinone scaffolds are common features in many kinase inhibitors. While direct studies on this compound as a kinase inhibitor precursor are limited, its structural elements are present in known kinase inhibitors. This suggests that derivatives of this compound could be designed to target specific kinases involved in disease pathogenesis.

Quantitative Data Summary

The following tables summarize the biological activity data for a series of pyridine derivatives synthesized from the isomeric starting material, 5-bromo-2-methylpyridin-3-amine. This data provides a benchmark for the potential activities of derivatives of this compound.

Table 1: Biofilm Inhibition Activity against E. coli

| Compound | Biofilm Inhibition (%) |

| 4f | 91.95 |

| 4a | 87.36 |

| 4e | 87.09 |

| 4i | 86.48 |

| 4d | 84.30 |

| 4b | 83.90 |

| 4g | 83.62 |

| 4c | 82.97 |

| Data sourced from a study on derivatives of 5-bromo-2-methylpyridin-3-amine.[1] |

Table 2: Anti-Thrombolytic Activity

| Compound | Clot Lysis (%) |

| 4b | 41.32 |

| 2c | 37.15 |

| 2e | 35.45 |

| 4i | 34.69 |

| 2d | 32.11 |

| 4a | 31.98 |

| 2a | 30.12 |

| 4h | 29.87 |

| Data sourced from a study on derivatives of 5-bromo-2-methylpyridin-3-amine.[4] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following are generalized procedures based on the synthesis of derivatives from 5-bromo-2-methylpyridin-3-amine, which can be adapted for this compound.

General Procedure for Suzuki Cross-Coupling

A mixture of the bromo-pyridine starting material (1 equivalent), an arylboronic acid (1.1-1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium phosphate (B84403) (2.3 equivalents) in a solvent mixture of 1,4-dioxane and water is stirred at 85-95 °C for 15-18 hours. After cooling, the reaction mixture is filtered and diluted with an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

Biofilm Inhibition Assay Protocol

Bacterial strains, such as E. coli, are grown in a suitable medium. The synthesized compounds are added to the bacterial cultures at a specific concentration. A standard antibiotic, such as rifampicin, is used as a positive control. The cultures are then incubated to allow for biofilm formation. After incubation, the planktonic bacteria are removed, and the remaining biofilm is stained, typically with crystal violet. The amount of biofilm is quantified by measuring the absorbance of the stained biofilm at a specific wavelength. The percentage of inhibition is calculated by comparing the absorbance of the treated samples to the untreated control.[1]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic versatility afforded by the bromine substituent, combined with the proven biological relevance of the pyridin-2-one core, makes it an attractive starting point for medicinal chemists. Drawing parallels from the successful derivatization of its isomer, 5-bromo-2-methylpyridin-3-amine, there is a strong basis to expect that derivatives of this compound will exhibit interesting biological activities.

Future research should focus on the systematic synthesis and screening of compound libraries derived from this compound. Exploration of different cross-coupling partners and further functionalization of the pyridinone ring will be key to unlocking the full potential of this scaffold. Such efforts could lead to the discovery of new drug candidates for a range of diseases, contributing to the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

- 1. US10472325B2 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. WO2017122139A1 - An improved process for the preparation of pirfenidone - Google Patents [patents.google.com]

5-Bromo-3-methylpyridin-2-ol: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylpyridin-2-ol, also known as 5-bromo-3-methyl-2(1H)-pyridinone, is a halogenated pyridine (B92270) derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a reactive bromine atom, a nucleophilic/coordinating pyridin-2-ol moiety, and a methyl group, offer multiple avenues for functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Chemical Properties and Safety Information

This compound is typically an off-white to light yellow crystalline solid. It exhibits solubility in polar organic solvents such as ethanol (B145695) and dimethyl sulfoxide, with slight solubility in water.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 89488-30-2 | [1][2] |

| Molecular Formula | C₆H₆BrNO | [2][3] |

| Molecular Weight | 188.02 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | Typically >98% | [4] |

Safety and Handling: this compound is considered a biochemical reagent and should be handled with appropriate safety precautions in a laboratory setting.[2][3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved from the commercially available precursor, 2-amino-3-methyl-5-bromopyridine, via a diazotization reaction followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of 5-bromo-3-methylpyridin-2-one.[2]

Materials:

-

2-Amino-3-methyl-5-bromopyridine

-

Sulfuric acid (H₂SO₄), 2.6 M

-

Sodium nitrite (B80452) (NaNO₂)

-

Deionized water

-

Ice

Procedure:

-

To a solution of 2.6 M sulfuric acid (70 mL), add 2-amino-5-bromo-3-methylpyridine (B22881) (5.0 g, 26.7 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (5.0 g, 72.5 mmol) in water (10 mL) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and continue stirring for 1.5 hours.

-

Upon completion of the reaction (as monitored by TLC), filter the mixture.

-

Wash the resulting solid with cold water to afford this compound.

Applications in Organic Synthesis

The bromine atom at the 5-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyridine core and a wide range of organoboron reagents.

The following is a general procedure adapted from the Suzuki-Miyaura coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine.[5]

Materials:

-

This compound

-

Arylboronic acid (1.1-1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.3 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk flask, combine this compound (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and 1,4-dioxane.

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon).

-

Add the arylboronic acid (1.17 equivalents), potassium phosphate (2.3 equivalents), and water (a 4:1 ratio of dioxane to water is common).

-

Heat the reaction mixture to 85–95 °C and stir for 15-18 hours.

-

After cooling to room temperature, filter the mixture and dilute with ethyl acetate.

-

The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with a Similar Substrate [5]

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |

| 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | 75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a variety of substituted aminopyridines.

This is a general protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (1-2 mol%)

-

XPhos (2-5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene (B28343)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Add this compound and the amine.

-

Add anhydrous toluene and seal the tube.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, leading to the synthesis of alkynyl-substituted pyridines.

This general procedure is based on established methods for the Sonogashira coupling of bromopyridines.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Pd(PPh₃)₂Cl₂ (2-5 mol%)

-

Copper(I) iodide (CuI) (3-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent and the amine base.

-

Add the terminal alkyne dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Spectroscopic Data of Precursor

Table 3: Spectroscopic Data for 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5)

| Data Type | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons, the amino group, and the methyl group. | [6] |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the methyl group. | [7] |

| Mass Spec (MS) | Molecular ion peak consistent with the molecular weight. | [8] |

| Infrared (IR) | Characteristic peaks for N-H stretching of the amino group and C-H, C=C, and C=N vibrations of the substituted pyridine ring. | [9] |

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis. Its straightforward synthesis from readily available starting materials and its reactivity in key cross-coupling reactions make it an attractive intermediate for the construction of a diverse range of complex molecules. This guide provides the necessary foundational information and experimental guidance to encourage the broader application of this versatile compound in pharmaceutical, agrochemical, and materials science research.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-BROMO-2-HYDROXY-3-PICOLINE | 89488-30-2 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GLR Innovations (Page 149) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Amino-5-bromo-3-methylpyridine(3430-21-5) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-bromo-3-methylpyridine [webbook.nist.gov]

Solubility Profile of 5-Bromo-3-methylpyridin-2-ol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 5-Bromo-3-methylpyridin-2-ol in common organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in common organic solvents has been publicly reported.

This document, therefore, provides a detailed, generalized experimental protocol for determining the solubility of a crystalline organic compound such as this compound, based on the widely accepted "shake-flask" method. This methodology is considered the gold standard for equilibrium solubility determination.[1][2][3][4]

General Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[5][6] The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution. For a crystalline solid, the energy required to break the crystal lattice must be overcome by the energy released upon solvation of the molecules.[4][5]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This section outlines a standardized procedure for determining the equilibrium solubility of a solid organic compound in a given solvent.

Objective: To determine the saturation concentration of a solute in a solvent at a controlled temperature.

Materials:

-

This compound (or other solid compound of interest)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of the Solid: Ensure the compound is of high purity and, if possible, in a consistent crystalline form, as different polymorphs can exhibit different solubilities.[7]

-

Addition of Excess Solid: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different organic solvent.[1][2] The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[3][8]

-

Equilibration: Seal the vials tightly and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[3] Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, and the required time should be determined experimentally.[2][3][8]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.[3][9]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[2][6]

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-